1-[3,4,4-trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole
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Overview
Description
The compound “1-[3,4,4-trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole” is a complex organic molecule. It contains a benzotriazole moiety, a piperidine ring, and a trichloronitrobutadiene group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzotriazole group is a heterocyclic compound containing a benzene ring fused to a triazole ring. The piperidine group is a type of amine with a six-membered ring. The trichloronitrobutadiene group contains multiple bonds and halogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the halogen atoms, and the piperidine ring. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The halogen atoms could potentially undergo substitution reactions. The piperidine ring could participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the arrangement of its functional groups. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(1E)-3,4,4-trichloro-2-nitro-1-piperidin-1-ylbuta-1,3-dienyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N5O2/c16-12(14(17)18)13(23(24)25)15(21-8-4-1-5-9-21)22-11-7-3-2-6-10(11)19-20-22/h2-3,6-7H,1,4-5,8-9H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMKQQPIZZLGR-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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